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Compound of Interest

Compound Name: Boc-Aminooxy-PEG3-bromide

Cat. No.: B611192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxime Ligation
Oxime ligation is a highly efficient and chemoselective bioorthogonal reaction that forms a

stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1][2]

This reaction is a cornerstone of modern bioconjugation due to its reliability, mild reaction

conditions, and the stability of the resulting conjugate.[1][2] The use of a polyethylene glycol

(PEG) spacer, such as in Boc-Aminooxy-PEG3-bromide, offers the additional advantages of

increased solubility, stability, and improved pharmacokinetic profiles of the resulting

bioconjugates.[1][3]

Key Advantages:

High Stability: The oxime bond is significantly more stable than other linkages like imines or

hydrazones, particularly at physiological pH.[1]

Biocompatibility: The reaction proceeds efficiently in aqueous buffers, preserving the delicate

structures of biomolecules.[1]

Chemoselectivity: The aminooxy and carbonyl groups react specifically with each other,

preventing unwanted side reactions with other functional groups present in proteins and

other biomolecules.[1]
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Improved Pharmacokinetics: The hydrophilic PEG linker can increase the hydrodynamic

radius of the conjugated molecule, which can lead to reduced renal clearance and an

extended in-vivo half-life.[1]

Compound Profile: Boc-Aminooxy-PEG3-bromide
Chemical Name: tert-butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)carbamate

Molecular Formula: C₁₃H₂₆BrNO₆

Molecular Weight: 372.26 g/mol

CAS Number: 918132-15-7

This reagent is a heterobifunctional linker. The bromide is a good leaving group for nucleophilic

substitution, while the Boc-protected aminooxy group allows for subsequent oxime ligation after

deprotection. The PEG3 spacer enhances water solubility.[3][4]

Applications in Research and Drug Development
The unique properties of oxime ligation with PEGylated reagents have led to its widespread

adoption in several key areas of research and drug development:

Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to

monoclonal antibodies allows for targeted delivery to cancer cells, minimizing off-target

toxicity.

PEGylation of Proteins and Peptides: Modification of therapeutic proteins and peptides with

PEG can enhance their stability, solubility, and circulation half-life, leading to improved

therapeutic efficacy.[1]

Development of PET Tracers: The rapid and efficient nature of oxime ligation is particularly

advantageous for the labeling of biomolecules with short-lived radioisotopes like ¹⁸F for use

in Positron Emission Tomography (PET) imaging.[2]

Surface Modification: Immobilization of biomolecules onto surfaces for the development of

biosensors, diagnostic arrays, and other advanced materials.[1]
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Quantitative Data Presentation
The efficiency of oxime ligation is influenced by several key parameters. The following tables

provide a summary of quantitative data to guide reaction optimization.

Table 1: Effect of pH on Oxime Ligation Rate

pH Relative Reaction Rate Notes

4.0 - 5.0 Optimal (uncatalyzed)

The reaction rate is generally

highest in slightly acidic

conditions for uncatalyzed

reactions.[5]

6.5 - 7.5 Moderate to High (catalyzed)

With a catalyst like aniline, the

reaction can proceed efficiently

at or near neutral pH.[5]

Table 2: Common Catalysts for Oxime Ligation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/pdf/How_to_avoid_side_reactions_during_conjugation_with_Boc_Aminooxy_PEG4_Tos.pdf
https://www.benchchem.com/pdf/How_to_avoid_side_reactions_during_conjugation_with_Boc_Aminooxy_PEG4_Tos.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst
Typical
Concentration

Fold-Increase in
Rate (Approx.)

Notes

Aniline 10-100 mM Up to 40x

A commonly used

catalyst that

significantly

accelerates the

reaction at neutral pH.

[5]

p-Phenylenediamine 2-10 mM Up to 120x

A highly effective

catalyst, particularly at

neutral pH, and can

be used at lower

concentrations than

aniline.

m-Phenylenediamine Varies Up to 15x (vs. aniline)

A more recent

discovery, this catalyst

has shown

significantly higher

efficiency than aniline

in certain applications.

Experimental Protocols
Herein are detailed protocols for the use of Boc-Aminooxy-PEG3-bromide in a two-step

conjugation process, followed by the oxime ligation reaction.

Protocol 1: Conjugation of Boc-Aminooxy-PEG3-
bromide to a Biomolecule
This protocol describes the initial conjugation of the linker to a biomolecule via its bromide

group. The example provided is for reaction with a thiol group (e.g., cysteine residue), but it can

be adapted for other nucleophiles.

Materials:
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Biomolecule containing a free thiol group (e.g., protein, peptide)

Boc-Aminooxy-PEG3-bromide

Reaction Buffer: 100 mM phosphate buffer, pH 7.2-7.5, containing 5 mM EDTA

Degassing equipment (optional, but recommended)

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Biomolecule Preparation: Dissolve the thiol-containing biomolecule in the reaction buffer to a

final concentration of 1-5 mg/mL. If the buffer was not prepared with degassed water, degas

the solution for 15-30 minutes to minimize oxidation of the thiol groups.

Linker Preparation: Dissolve Boc-Aminooxy-PEG3-bromide in a minimal amount of a

water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution

(e.g., 100 mM).

Conjugation Reaction: Add a 10- to 20-fold molar excess of the Boc-Aminooxy-PEG3-
bromide stock solution to the biomolecule solution.

Incubation: Gently mix the reaction and incubate at room temperature for 4-6 hours or at 4°C

overnight.

Purification: Remove the excess, unreacted linker and byproducts by size-exclusion

chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Characterization: Confirm the successful conjugation and determine the degree of labeling

using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to expose the reactive aminooxy

functionality.

Materials:
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Boc-protected biomolecule conjugate from Protocol 1

Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v)

Nitrogen or Argon gas source

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Lyophilization (Optional): For ease of handling, the purified conjugate from Protocol 1 can be

lyophilized.

Deprotection Reaction: Dissolve the lyophilized conjugate in the deprotection solution. If the

conjugate is in solution, it may be possible to add TFA directly, but this should be optimized

for the specific biomolecule to avoid denaturation.

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The

reaction progress can be monitored by mass spectrometry.

Solvent Removal: Remove the TFA and DCM by drying under a stream of nitrogen or argon

gas, followed by vacuum desiccation.

Purification: Redissolve the deprotected conjugate in a suitable buffer and purify using SEC

or dialysis to remove residual TFA. The deprotected conjugate is often obtained as a TFA

salt.[5]

Protocol 3: Oxime Ligation
This protocol describes the final step of conjugating the aminooxy-functionalized biomolecule

with a molecule containing an aldehyde or ketone group.

Materials:

Deprotected aminooxy-functionalized biomolecule from Protocol 2

Aldehyde or ketone-containing molecule (e.g., drug, fluorescent dye)
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Reaction Buffer: 100 mM acetate buffer, pH 4.5-5.5 (for uncatalyzed reaction) or 100 mM

phosphate buffer, pH 6.5-7.5 (for catalyzed reaction)

Catalyst (optional): Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO)

Purification system (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

Reactant Preparation: Dissolve the deprotected aminooxy-biomolecule and the

aldehyde/ketone-containing molecule in the chosen reaction buffer. A 1.5- to 5-fold molar

excess of the smaller molecule is typically used.

Catalyst Addition (if applicable): If performing a catalyzed reaction at near-neutral pH, add

the catalyst to a final concentration of 10-100 mM for aniline or 2-10 mM for p-

phenylenediamine.

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The

reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.[5]

Purification: Purify the final conjugate using an appropriate chromatographic method (e.g.,

SEC, affinity chromatography) to remove excess reagents and catalyst.

Final Characterization: Characterize the final conjugate for purity, identity, and concentration

using methods such as UV-Vis spectroscopy, SDS-PAGE, mass spectrometry, and functional

assays as appropriate.
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Caption: Experimental workflow for bioconjugation using Boc-Aminooxy-PEG3-bromide.
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Caption: Chemical mechanism of oxime bond formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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